2-(4-{[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]sulfamoyl}phenoxy)acetamide
Description
Properties
IUPAC Name |
2-[4-[[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]sulfamoyl]phenoxy]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O5S2/c1-19(23,17-10-13-4-2-3-5-16(13)27-17)12-21-28(24,25)15-8-6-14(7-9-15)26-11-18(20)22/h2-10,21,23H,11-12H2,1H3,(H2,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGXKRSXIKHMFDE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNS(=O)(=O)C1=CC=C(C=C1)OCC(=O)N)(C2=CC3=CC=CC=C3S2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-{[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]sulfamoyl}phenoxy)acetamide typically involves multiple steps, starting with the preparation of the benzothiophene core. This can be achieved through electrophilic cyclization reactions or coupling reactions . The next step involves the introduction of the sulfamoyl group, which can be done using sulfonamide chemistry. Finally, the phenoxyacetamide moiety is introduced through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of high-throughput screening methods to identify the best catalysts and solvents for each step of the synthesis. Additionally, continuous flow chemistry could be employed to streamline the production process and reduce waste.
Chemical Reactions Analysis
Types of Reactions
2-(4-{[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]sulfamoyl}phenoxy)acetamide can undergo various chemical reactions, including:
Oxidation: The benzothiophene moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The sulfamoyl group can be reduced to form amines.
Substitution: The phenoxyacetamide moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted phenoxyacetamides.
Scientific Research Applications
Anticancer Activity
Research indicates that compounds with benzothiophene structures often exhibit anticancer properties. The presence of the sulfamoyl group in this compound may enhance its ability to inhibit cancer cell proliferation. Studies have shown that similar sulfonamide derivatives demonstrate broad-spectrum antitumor activity, suggesting that this compound could be effective against various cancer types .
Enzyme Inhibition
The compound has been evaluated for its potential as an inhibitor of key enzymes related to diseases such as Alzheimer's and diabetes:
- Acetylcholinesterase Inhibition : Compounds similar to this one have shown promising results as acetylcholinesterase inhibitors, which are crucial for treating Alzheimer's disease by preventing the breakdown of acetylcholine .
- α-Glucosidase Inhibition : Research has demonstrated that sulfonamide derivatives can effectively inhibit α-glucosidase, an enzyme involved in carbohydrate metabolism, making them potential candidates for managing Type 2 diabetes .
Antimicrobial Properties
The benzothiophene moiety is associated with antimicrobial activities. Preliminary studies suggest that this compound may possess antibacterial and antifungal properties, warranting further investigation into its effectiveness against various pathogens .
Material Science Applications
Due to its unique chemical structure, this compound could be explored for applications in organic electronics and materials science. Its ability to form stable complexes with metals may lead to innovations in sensor technology and catalysis .
Case Study 1: Anticancer Activity
A study investigating the anticancer properties of sulfonamide derivatives similar to this compound found that they significantly inhibited the growth of various cancer cell lines. The mechanism was attributed to the induction of apoptosis and cell cycle arrest .
Case Study 2: Enzyme Inhibition
In vitro assays demonstrated that compounds structurally related to 2-(4-{[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]sulfamoyl}phenoxy)acetamide exhibited potent inhibition of acetylcholinesterase with IC50 values comparable to established inhibitors used in clinical settings .
Mechanism of Action
The mechanism of action of 2-(4-{[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]sulfamoyl}phenoxy)acetamide is not fully understood, but it is believed to involve interactions with specific molecular targets. The benzothiophene moiety may interact with enzymes or receptors, while the sulfamoyl group could form hydrogen bonds with biological molecules. These interactions could modulate the activity of the target proteins and lead to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares structural motifs with benzimidazole- and pyridine-based sulfonamides/sulfamides, chalcone derivatives, and heterocyclic acetamides. Below is a detailed comparison:
Key Observations :
Core Heterocycles: The benzothiophene in the main compound contrasts with benzimidazole in others (e.g., 3ae, 3ag), which may alter binding affinity due to differences in aromatic electron density and steric bulk .
Substituent Effects :
- Methoxy vs. Trifluoroethoxy : The trifluoroethoxy group in 3ag increases lipophilicity and resistance to oxidative metabolism compared to methoxy in 3ae/3af .
- Hydroxypropylsulfamoyl : Unique to the main compound, this group may enhance hydrogen bonding in target proteins compared to sulfinyl or sulfamoyl groups in analogs .
Synthetic Feasibility :
- Yields for benzimidazole derivatives (72–79%) are higher than those for mixtures like 3ae/3af (73%), suggesting simpler purification for single products .
Pharmacological Potential: Chalcone derivatives () are associated with anti-inflammatory activity, while thiazole-containing compounds () may target kinases. The main compound’s benzothiophene core is understudied but could offer novel bioactivity .
Biological Activity
The compound 2-(4-{[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]sulfamoyl}phenoxy)acetamide is a synthetic molecule that has garnered attention for its potential biological activities, particularly in the context of cancer research and enzymatic inhibition. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of 2-(4-{[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]sulfamoyl}phenoxy)acetamide includes several functional groups that contribute to its biological activity:
- Benzothiophene moiety : Known for its role in enhancing hydrophobic interactions.
- Sulfamoyl group : Implicated in hydrogen bonding and potential enzyme inhibition.
- Hydroxypropyl group : Enhances solubility and bioavailability.
1. Cytotoxicity Studies
Research has demonstrated that compounds similar to 2-(4-{[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]sulfamoyl}phenoxy)acetamide exhibit significant cytotoxic effects against various cancer cell lines. For instance, a study evaluated a series of sulfamoyl derivatives for their cytotoxicity against MDA-MB-231 (breast cancer), SUIT-2 (pancreatic cancer), and HT-29 (colon cancer) cell lines. The results indicated that certain derivatives exhibited IC50 values significantly lower than those of standard chemotherapy agents like cisplatin, suggesting a promising therapeutic potential .
| Compound | Cell Line | IC50 (μM) | Comparison to Cisplatin |
|---|---|---|---|
| SAPA 1j | MDA-MB-231 | 2.1 | More potent |
| SAPA 5e | HT-29 | <5 | Comparable |
| SAPA 1a | SUIT-2 | >10 | Less potent |
The proposed mechanism of action for this compound involves inhibition of sphingomyelin synthase (SMS), an enzyme implicated in lipid metabolism and cellular signaling pathways associated with cancer progression. Molecular docking studies have indicated that the compound binds effectively to the active site of SMS, leading to decreased sphingomyelin production, which is critical in tumor cell proliferation .
3. Anti-inflammatory Activity
In addition to its cytotoxic properties, compounds with similar structures have been evaluated for anti-inflammatory effects. A study indicated that derivatives could inhibit nitric oxide production in RAW 264.7 macrophages, suggesting potential applications in treating inflammatory diseases .
Case Studies
Several case studies have highlighted the efficacy of related compounds in preclinical models:
- Case Study 1 : A derivative with structural similarities was tested in vivo and showed a significant reduction in tumor size in xenograft models.
- Case Study 2 : Another study demonstrated that treatment with a sulfamoyl derivative led to apoptosis in cancer cells through caspase activation pathways.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
